Cas no 2228690-25-1 (4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid)

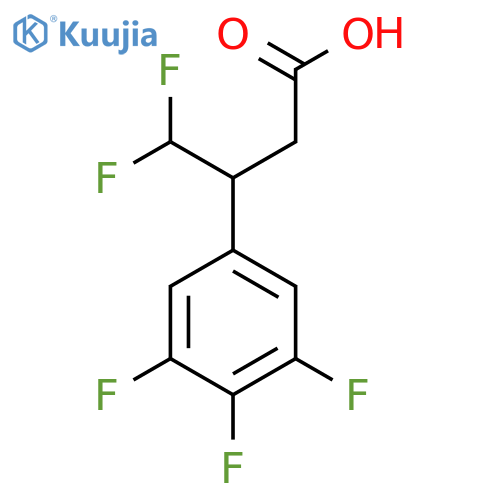

2228690-25-1 structure

商品名:4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid

- EN300-1947857

- 2228690-25-1

-

- インチ: 1S/C10H7F5O2/c11-6-1-4(2-7(12)9(6)13)5(10(14)15)3-8(16)17/h1-2,5,10H,3H2,(H,16,17)

- InChIKey: RHJLIXUVXUCTSQ-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC(=O)O)C1C=C(C(=C(C=1)F)F)F)F

計算された属性

- せいみつぶんしりょう: 254.03662027g/mol

- どういたいしつりょう: 254.03662027g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 37.3Ų

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1947857-0.5g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1947857-0.25g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1947857-0.1g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1947857-2.5g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1947857-10g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1947857-0.05g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1947857-1.0g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1947857-1g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1947857-5g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1947857-5.0g |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

2228690-25-1 | 5g |

$3396.0 | 2023-05-31 |

4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

2228690-25-1 (4,4-difluoro-3-(3,4,5-trifluorophenyl)butanoic acid) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2230780-65-9(IL-17A antagonist 3)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量